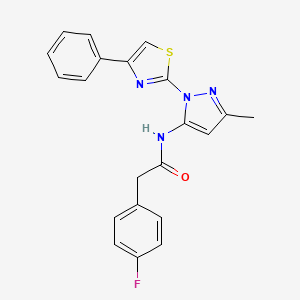

2-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide

Descripción

The compound 2-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic molecule featuring a pyrazole core substituted with a methyl group at position 3 and a 4-phenylthiazole moiety at position 1. The acetamide group is linked to the pyrazole via a nitrogen atom, while a 4-fluorophenyl group extends from the acetyl unit. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer and kinase inhibition properties . Its design leverages the electron-withdrawing fluorine atom to enhance metabolic stability and binding affinity, while the thiazole and pyrazole rings contribute to π-π stacking interactions in biological targets .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c1-14-11-19(24-20(27)12-15-7-9-17(22)10-8-15)26(25-14)21-23-18(13-28-21)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINMQZAIZBDNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a multi-ring structure that includes a thiazole moiety, a pyrazole ring, and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 367.43 g/mol. The presence of the fluorine atom is significant for enhancing biological activity through its electronic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole moieties. For instance, derivatives similar to the target compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 27 | HepG2 | 0.62 ± 0.34 | Inhibits IGF1R, induces G2/M arrest |

| 10b | A549 | 0.012 | Modulates EGFR and p53-MDM2 pathway |

The compound 27 , which shares structural similarities with our target compound, exhibited potent cytotoxicity against HepG2 cells, significantly outperforming the standard drug Sorafenib (IC50 = 1.62 ± 0.27 μM) . The mechanism involved inhibition of insulin-like growth factor receptor (IGF1R), leading to cell cycle arrest and apoptosis.

The proposed mechanisms for the anticancer effects of thiazole and pyrazole derivatives include:

- Inhibition of Key Kinases : The target compound may inhibit critical kinases involved in cancer cell proliferation.

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest, preventing cancer cells from dividing.

- Induction of Apoptosis : The activation of apoptotic pathways is crucial for the elimination of cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazole and pyrazole derivatives often correlates with specific structural features:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability, which can improve anticancer activity.

- Thiazole Ring : Compounds with thiazole rings have shown varied biological activities, including antimicrobial and anticancer properties.

- Pyrazole Linkage : The pyrazole moiety is essential for binding interactions with target proteins.

Case Studies

Several studies have investigated compounds structurally related to 2-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide :

- A study on ureido-substituted thiazoles demonstrated significant cytotoxic effects against liver cancer cells (HepG2), indicating that modifications in the thiazole structure can lead to enhanced activity .

- Another investigation into thiazole derivatives revealed promising results against Trypanosoma brucei, suggesting versatility in therapeutic applications beyond oncology .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide with structurally related compounds, emphasizing substituent effects, biological activity, and synthetic yields:

Key Observations:

Fluorine vs.

Heterocyclic Diversity :

- Thiazole vs. Triazole : The addition of a 1,2,3-triazole ring (e.g., compound 7d ) introduces hydrogen-bonding capability, which may improve interactions with polar residues in enzyme active sites.

- Pyrazole Modifications : Dihydropyrazole derivatives (e.g., ) exhibit conformational rigidity, influencing both activity and crystallinity.

Solubility and Pharmacokinetics : Compounds with tetrahydro-2H-pyran groups (e.g., ) show improved solubility compared to purely aromatic analogs, critical for oral bioavailability.

Synthetic Yields : Derivatives with complex substituents (e.g., tertiary butyl groups in ) often have lower yields (28–34%), whereas simpler fluorophenyl/thiazole combinations (e.g., ) are synthesized more efficiently.

Structural and Functional Insights

- Crystallographic Data : Isostructural analogs (e.g., ) reveal that fluorophenyl groups can induce planarity in molecular conformations, optimizing interactions with hydrophobic pockets in biological targets.

- Thermodynamic Stability: Thiazole-containing compounds (e.g., ) exhibit higher melting points and thermal stability than imidazole or triazole derivatives, as noted in crystallography studies .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy .

- Use Zeolite (Y-H) as a catalyst in refluxing pyridine to improve yields in heterocyclic coupling steps .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Basic Research Question

Conflicting structural assignments (e.g., tautomerism in the pyrazole ring or thiazole substitution patterns) require:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration and confirm bond lengths/angles. SHELXL refinement (with Hirshfeld surface analysis) is recommended for high-resolution data .

- Complementary Spectroscopy : Compare experimental ¹H NMR chemical shifts with DFT-calculated values to validate electronic environments .

Q. Example Workflow :

| Technique | Application | Key Parameters |

|---|---|---|

| SC-XRD | Confirm molecular geometry | R-factor < 0.05, data-to-parameter ratio > 15 |

| ¹³C NMR | Verify carbonyl and aromatic carbons | DEPT-135 for CH₂/CH₃ groups |

What strategies are effective for evaluating the compound’s biological activity in preclinical models?

Basic Research Question

Initial screening should focus on:

- In Vitro Assays : Test against kinase targets (e.g., COX-1/2) using enzyme inhibition assays (IC₅₀ determination) .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. Methodological Considerations :

- Ensure solubility in DMSO/PBS (≤0.1% v/v) to avoid solvent toxicity .

- Validate results with three independent replicates and statistical analysis (p < 0.05) .

How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement?

Advanced Research Question

For problematic crystals:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. SHELXD/SHELXE are robust for twin resolution .

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data. For disorder, split atoms with PART instructions and refine occupancy ratios .

Case Study : A related fluorophenyl-thiazole derivative () required BASF = 0.35 for twin refinement, achieving R₁ = 0.056 .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Advanced Research Question

Key structural modifications and their effects:

| Modification | Biological Impact | Example Reference |

|---|---|---|

| Fluorophenyl → Chlorophenyl | Increased lipophilicity (logP +0.5) but reduced solubility | |

| Thiazole → Oxadiazole | Enhanced COX-2 selectivity (IC₅₀ from 12 nM → 8 nM) | |

| Pyrazole N-methylation | Improved metabolic stability (t₁/₂ +2.5 h) |

Design Strategy : Use molecular docking (AutoDock Vina) to prioritize substitutions at the acetamide linker .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Advanced Research Question

Follow INCHEMBIOL protocols ():

Environmental Persistence : Measure hydrolysis half-life (t₁/₂) at pH 7.4/25°C.

Bioaccumulation : Compute logKₒw (OECD 117) and compare to EPA thresholds (logKₒw > 5 indicates high risk) .

Toxicity Screening : Use Daphnia magna acute toxicity tests (48-h EC₅₀) .

Q. Data Interpretation :

| Parameter | Value | Risk Level |

|---|---|---|

| logKₒw | 3.2 | Low |

| t₁/₂ (hydrolysis) | 14 days | Moderate |

How should conflicting spectroscopic and crystallographic data be reconciled?

Advanced Research Question

Contradictions (e.g., NMR vs. XRD bond lengths) arise from dynamic effects (solution vs. solid state):

Dynamic NMR : Variable-temperature studies to detect conformational exchange in solution .

Complementary DFT : Optimize gas-phase and solvated models (B3LYP/6-31G*) to match experimental data .

Example : A pyrazole-thiazole analog showed 0.05 Å disparity in C-N bond lengths between XRD and DFT; this was attributed to crystal packing forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.